molecular formula C33H52O4 B8057759 Escin

Escin

Cat. No.: B8057759
M. Wt: 512.8 g/mol
InChI Key: XAVPEFBKSWBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Escin is a useful research compound. Its molecular formula is C33H52O4 and its molecular weight is 512.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Escin, a triterpenoid saponin extracted primarily from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological properties of this compound, including its anti-inflammatory, anti-cancer, and antioxidant effects, supported by case studies and research findings.

Overview of this compound

This compound is a complex mixture of saponins, with over 30 isomers identified. The two main forms are This compound Ia and This compound Ib , each exhibiting distinct biological activities. Historically used in traditional medicine, this compound has been recognized for its therapeutic potential in treating conditions like chronic venous insufficiency and edema.

Anti-Inflammatory Properties

This compound demonstrates significant anti-inflammatory effects, which have been attributed to its ability to inhibit various pathways involved in inflammation. A study highlighted that this compound treatment reduced the expression of pro-inflammatory markers such as NF-κB and AP-1 in mice models, indicating its role in modulating inflammatory responses .

Key Findings:

  • Dosage : In a controlled trial, doses of 0.02 and 0.04 g/kg significantly inhibited inflammatory markers .
  • Mechanism : this compound's anti-inflammatory activity is mediated through glucocorticoid receptor modulation and inhibition of phospholipase A2 activity under hypoxic conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. In studies involving gastric tissue subjected to oxidative damage, this compound was shown to reduce malondialdehyde levels and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Anti-Cancer Effects

Recent research has unveiled this compound's potential as an anti-cancer agent. It exhibits anti-proliferative effects across various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells while enhancing the efficacy of conventional chemotherapy agents .

Case Studies:

  • Cell Models : In vitro studies demonstrated that this compound inhibits tumor growth and metastasis in models of leukemia and breast cancer .
  • Mechanisms : this compound affects oncogenic pathways by regulating transcription factors associated with tumor growth, thereby mitigating chronic inflammation linked to cancer progression .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have indicated that different isomers exhibit varying bioavailability, influenced by their structural characteristics. For instance, this compound Ia demonstrates superior permeability compared to other isomers due to its chemical structure .

IsomerBioavailabilityMechanism of Action
This compound IaHighEnhanced cellular uptake
Isothis compound IaModerateConversion from other isomers
This compound IbLowLimited permeability

Clinical Applications

This compound has been utilized in various clinical settings, particularly for conditions related to venous insufficiency and edema management. Its incorporation into topical formulations has shown efficacy in reducing swelling associated with bruises and sprains .

Scientific Research Applications

Pharmacological Properties of Escin

This compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-edematous, and anti-cancer effects. Below are some key properties:

  • Anti-inflammatory Effects : this compound has been shown to reduce capillary permeability and inhibit inflammatory mediators such as NF-κB and phospholipase A2 (PLA2) in various models, demonstrating its potential in managing inflammatory conditions .
  • Anti-cancer Activity : Research indicates that this compound possesses anti-proliferative and anti-metastatic properties against multiple cancer types, including breast, lung, and prostate cancers .
  • Vascular Health : this compound enhances venous tone and has been utilized in treating chronic venous insufficiency (CVI) by improving endothelial function and reducing edema .

Clinical Applications

This compound has been investigated for various clinical applications:

  • Chronic Venous Insufficiency (CVI) : this compound is commonly used in formulations aimed at alleviating symptoms of CVI due to its ability to enhance venous tone and reduce edema.
  • Neuropathic Pain Management : Recent studies suggest that this compound may be beneficial in alleviating neuropathic pain through its anti-inflammatory properties .
  • Cancer Treatment : Its anti-cancer properties are being explored as a complementary treatment option in oncology, particularly for solid tumors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

StudyApplicationFindings
Wu et al., 2023Neuropathic PainThis compound reduced neuronal inflammation through specific target interactions (SRC, MMP9) .
Zhao et al., 2022Cancer TreatmentDemonstrated anti-proliferative effects across 15 cancer types .
Li et al., 2019Chronic Venous InsufficiencyShowed significant improvement in venous tone and reduced edema .

Properties

IUPAC Name

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVPEFBKSWBXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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